7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-18-6-5-13-27-14-18)22(16-9-11-17(26)12-10-16)32-25(28-15)30-23(31-32)19-7-3-4-8-20(19)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFBGIUQRFIAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)F)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with the CAS number 539798-20-4 and a molecular weight of approximately 456.5 g/mol, is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps that optimize yield and purity. The process often begins with the preparation of the triazolo-pyrimidine core followed by the introduction of functional groups such as the fluorine and methoxy substituents. These modifications are crucial for enhancing biological activity and solubility.
Synthesis Methods:
- Cyclocondensation Reactions : These reactions are essential for constructing the triazolo-pyrimidine framework.
- Functional Group Modifications : Introduction of fluorine and methoxy groups to enhance pharmacological properties.
Biological Activity
Research indicates that compounds in the triazolo-pyrimidine class exhibit a variety of biological activities. Specifically, this compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that similar triazolo-pyrimidines possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been evaluated against breast, colon, and lung cancer cells, showing varying degrees of effectiveness.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit proliferation in cancer cell lines.
- Impact on Enzymatic Pathways : Some studies suggest that these compounds may interact with key enzymes involved in cell cycle regulation.
Comparative Biological Activity
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Hydroxy group instead of fluorine | Anticancer activity |
| Methyl 3-((7-(3-Methoxyphenyl)-5-Methyl-6-(Pyridin-3-yl)Carbamoyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)Thio)Propanoate | Methyl ester group | Antimicrobial properties |
| 7-(3-Methoxyphenyl)-N-(Pyridin-3-yl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide | Lacks fluorine substitution | Moderate antiproliferative effects |
Evaluation Against Cancer Cell Lines
A notable study evaluated the antiproliferative activity of various fluorinated triazolo-pyrimidines against human cancer cell lines. The highest activity was observed in derivatives with specific substitutions that enhance their interaction with biological targets. For example:
- Compound A exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells.
- Compound B showed significant activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM.
Pharmacokinetic Studies
Pharmacokinetic investigations are essential for understanding how this compound behaves in vivo. Studies suggest that modifications in structure can significantly influence absorption rates and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
